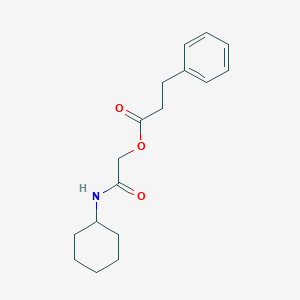
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in various physiological processes, including inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit anti-bacterial properties against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its ability to inhibit COX-2 selectively, without affecting the activity of the related enzyme COX-1. This selectivity reduces the risk of unwanted side effects, such as gastrointestinal ulcers and bleeding, which are commonly associated with non-selective COX inhibitors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in scientific research. One potential direction is the development of this compound-based fluorescent probes for detecting hydrogen peroxide in vivo. Another potential direction is the use of this compound as a scaffold for the development of novel anti-inflammatory and anti-cancer drugs. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in various experimental settings.
Synthesis Methods
The synthesis of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the reaction of 2-bromo-4-nitroaniline with 4-propoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with acryloyl chloride to obtain this compound.
Scientific Research Applications
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting hydrogen peroxide, which is a reactive oxygen species involved in various physiological processes.
Properties
Molecular Formula |
C18H17BrN2O4 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17BrN2O4/c1-2-11-25-15-7-3-13(4-8-15)5-10-18(22)20-17-9-6-14(21(23)24)12-16(17)19/h3-10,12H,2,11H2,1H3,(H,20,22)/b10-5+ |
InChI Key |
OWRVPIGRDXKJFC-BJMVGYQFSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)




